(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid
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Overview
Description
Amiclenomycin is an antibiotic isolated from Streptomyces lavendulae subsp. amiclenomycini Okami; active against mycobacterium; activity reversed by biotin & desthiobiotin.
Scientific Research Applications
Synthesis and CNS Depressant Activity :A study conducted by Charbe Nb et al. (2010) discusses the synthesis of 3-aminocyclohexa-1,4-diene-1-carboxylic acid, structurally similar to GABA, and its potential CNS depressant and muscle relaxant activities. This research indicates the compound's relevance in developing treatments for neurological disorders (Charbe Nb et al., 2010).
Infrared Detection and Labeling of Amino Acids :K. Kowalski and colleagues (2009) synthesized complexes involving a similar compound, exploring their application in infrared detection and labeling of amino acids. This work highlights the potential of such compounds in biochemical and analytical applications (K. Kowalski et al., 2009).
Development of Anticonvulsant Drugs :J. Ong and his team (1997) researched thienyl analogs of baclofen, including 4-amino-3-(thien-3-yl)-butanoic acid, for their anticonvulsant properties. This study contributes to understanding the medicinal chemistry of such compounds for neurological disorders (J. Ong et al., 1997).
Inhibition of Mycolic Acid Biosynthesis :S. Hartmann and colleagues (1994) synthesized cyclopropene and cyclopropane analogs, including a compound structurally related to the one , to study their role as inhibitors in mycolic acid biosynthesis. This has implications in developing treatments for bacterial infections, specifically targeting mycobacteria (S. Hartmann et al., 1994).
Synthesis of Fluorescent d-Amino Acids :Jyotirmoy Maity and colleagues (2015) reported the synthesis of fluorescent d-amino acids, which are structurally similar to the compound of interest. These amino acids have applications in biochemistry and medicinal chemistry, particularly in fluorescence studies (Jyotirmoy Maity et al., 2015).
Resolution of Racemic 2-Aminocyclohexanol Derivatives :Research by Ingo Schiffers and team (2006) focuses on the resolution of racemic 2-aminocyclohexanol derivatives and their application in asymmetric catalysis. This showcases the compound's utility in synthetic chemistry and catalysis (Ingo Schiffers et al., 2006).
properties
CAS RN |
53696-70-1 |
---|---|
Product Name |
(2s)-2-Amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid |
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
(2S)-2-amino-4-(4-aminocyclohexa-2,5-dien-1-yl)butanoic acid |
InChI |
InChI=1S/C10H16N2O2/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5,7-9H,3,6,11-12H2,(H,13,14)/t7?,8?,9-/m0/s1 |
InChI Key |
LAJWZJCOWPUSOA-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(C=CC1CC[C@@H](C(=O)O)N)N |
SMILES |
C1=CC(C=CC1CCC(C(=O)O)N)N |
Canonical SMILES |
C1=CC(C=CC1CCC(C(=O)O)N)N |
Appearance |
Solid powder |
Other CAS RN |
53696-70-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Amiclenomycin; BRN 5525177; BRN-5525177; BRN5525177; NSC 246130; NSC-246130; NSC246130; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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